![molecular formula C10H18N4 B13014506 1-[1-(1H-imidazol-2-yl)propyl]piperazine](/img/structure/B13014506.png)
1-[1-(1H-imidazol-2-yl)propyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(1H-imidazol-2-yl)propyl]piperazine is a heterocyclic compound that features both an imidazole ring and a piperazine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the piperazine ring is a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[1-(1H-imidazol-2-yl)propyl]piperazine can be synthesized through a multi-step process. One common method involves the alkylation of 1H-imidazole with 1-bromo-3-chloropropane to form 1-(3-chloropropyl)-1H-imidazole. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions typically involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide, and the reaction is carried out at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(1H-imidazol-2-yl)propyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-[1-(1H-imidazol-2-yl)propyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[1-(1H-imidazol-2-yl)propyl]piperazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-(1H-imidazol-2-yl)ethanol: Similar structure but with an ethanol group instead of a piperazine ring.
1-(1H-imidazol-2-yl)propan-2-ol: Similar structure but with a propan-2-ol group instead of a piperazine ring.
1-(1H-imidazol-2-yl)propylamine: Similar structure but with a propylamine group instead of a piperazine ring.
Uniqueness: 1-[1-(1H-imidazol-2-yl)propyl]piperazine is unique due to the presence of both an imidazole and a piperazine ring, which allows it to interact with a wider range of molecular targets compared to similar compounds. This dual functionality makes it a versatile compound in medicinal chemistry and other scientific research fields .
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-[1-(1H-imidazol-2-yl)propyl]piperazine |
InChI |
InChI=1S/C10H18N4/c1-2-9(10-12-3-4-13-10)14-7-5-11-6-8-14/h3-4,9,11H,2,5-8H2,1H3,(H,12,13) |
InChI Key |
JIGHAWUVKWARAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=CN1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


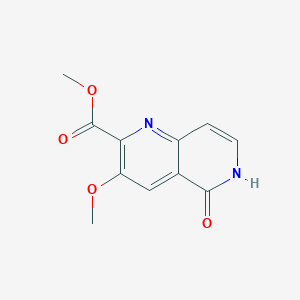
![9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde](/img/structure/B13014433.png)

![7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol](/img/structure/B13014441.png)
![Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13014443.png)
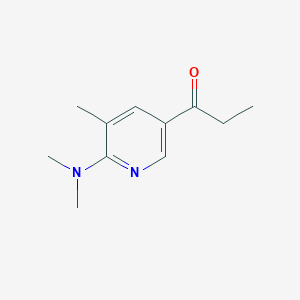

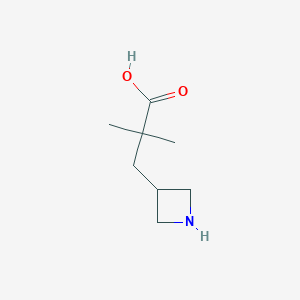

![methyl3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B13014468.png)
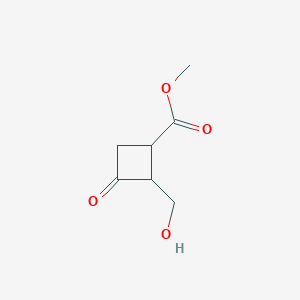
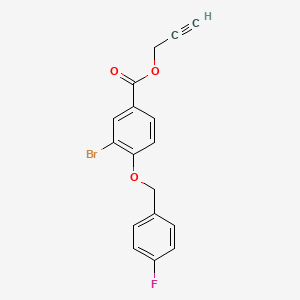
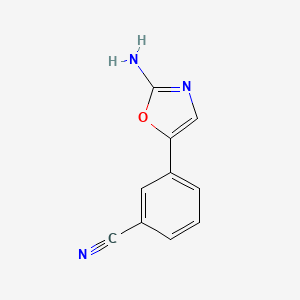
![tert-butyl (1S,2S,5R)-6,6-dichloro-2-(hydroxymethyl)-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13014510.png)
